molecular formula C13H24N2O4 B3132439 4-(Amino-methoxycarbonyl-methyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 368866-12-0

4-(Amino-methoxycarbonyl-methyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3132439
CAS No.: 368866-12-0
M. Wt: 272.34 g/mol
InChI Key: KCWQYYUIIOHOLI-JTQLQIEISA-N
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Description

4-(Amino-methoxycarbonyl-methyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a piperidine ring, an amino group, and a tert-butyl ester group. These functional groups contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Amino-methoxycarbonyl-methyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the protection of the amino group using a tert-butyl ester, followed by the introduction of the methoxycarbonyl-methyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Amino-methoxycarbonyl-methyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group into an alcohol or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Amino-methoxycarbonyl-methyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Amino-methoxycarbonyl-methyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-Butoxycarbonyl)-ethanolamine: This compound has a similar structure but lacks the piperidine ring.

    3-(Amino-methoxycarbonyl-methyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: This compound has a pyrrolidine ring instead of a piperidine ring.

Uniqueness

4-(Amino-methoxycarbonyl-methyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 4-[(1S)-1-amino-2-methoxy-2-oxoethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-9(6-8-15)10(14)11(16)18-4/h9-10H,5-8,14H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWQYYUIIOHOLI-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[C@@H](C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401149930
Record name Methyl (αS)-α-amino-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368866-12-0
Record name Methyl (αS)-α-amino-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368866-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (αS)-α-amino-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Amino-methoxycarbonyl-methyl)-piperidine-1-carboxylic acid tert-butyl ester
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4-(Amino-methoxycarbonyl-methyl)-piperidine-1-carboxylic acid tert-butyl ester
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4-(Amino-methoxycarbonyl-methyl)-piperidine-1-carboxylic acid tert-butyl ester
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4-(Amino-methoxycarbonyl-methyl)-piperidine-1-carboxylic acid tert-butyl ester
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4-(Amino-methoxycarbonyl-methyl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
4-(Amino-methoxycarbonyl-methyl)-piperidine-1-carboxylic acid tert-butyl ester

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